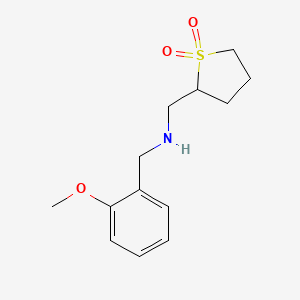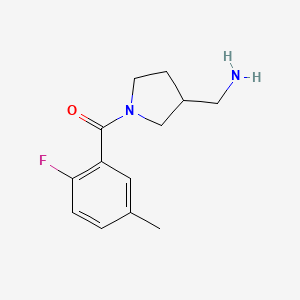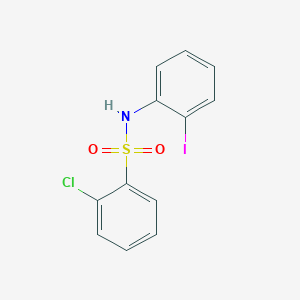
4-((5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine is a chemical compound with the molecular formula C10H16ClN3O It is a derivative of pyrazole and morpholine, featuring a chloro-substituted pyrazole ring attached to a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine typically involves the chlorination of 1,3-dimethyl-5-pyrazolone, followed by the reaction with morpholine. The process can be summarized as follows:
Chlorination of 1,3-dimethyl-5-pyrazolone:
Reaction with morpholine: The chlorinated pyrazole is then reacted with morpholine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the morpholine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical reaction conditions involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrazole derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound.
科学的研究の応用
4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is explored for its use in industrial processes, such as catalysis and material synthesis.
作用機序
The mechanism of action of 4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine involves its interaction with specific molecular targets. The chloro-substituted pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 5-Chloro-1,3-dimethylpyrazole
- 4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzene
- 4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)pyridine
Uniqueness
The uniqueness of 4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine lies in its combination of a chloro-substituted pyrazole ring and a morpholine moiety. This structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C10H16ClN3O |
|---|---|
分子量 |
229.71 g/mol |
IUPAC名 |
4-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]morpholine |
InChI |
InChI=1S/C10H16ClN3O/c1-8-9(10(11)13(2)12-8)7-14-3-5-15-6-4-14/h3-7H2,1-2H3 |
InChIキー |
LEKBAWQTFCYLPF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1CN2CCOCC2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)




![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)



